5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 757942-36-2
VCID: VC16689124
InChI: InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

CAS No.: 757942-36-2

Cat. No.: VC16689124

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine - 757942-36-2

Specification

CAS No. 757942-36-2
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Standard InChI InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3
Standard InChI Key NREAXSXHEQIWTH-UHFFFAOYSA-N
Canonical SMILES CC1C2=NC=CN=C2CCN1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Properties

The systematic IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, reflecting its bicyclic structure comprising a pyridine ring fused to a partially saturated pyrazine ring. Key identifiers include:

  • CAS Registry Number: 757942-36-2

  • Molecular Formula: C8H11N3\text{C}_8\text{H}_{11}\text{N}_3

  • Molecular Weight: 149.19 g/mol

  • SMILES Notation: CC1CNCC2=NN=CN12\text{CC1CNCC2=NN=CN12} (for a related analog)

The compound’s tetrahydropyrido[3,4-b]pyrazine core features a methyl substituent at position 5, which influences its electronic and steric properties. X-ray crystallography and computational modeling reveal a planar pyrazine ring fused to a partially saturated pyridine ring, creating a rigid scaffold conducive to molecular recognition .

Spectral and Computational Data

  • NMR Spectra: Proton NMR (1H^1\text{H}) signals for analogous compounds show characteristic peaks for methyl groups (δ 1.2–1.5 ppm), pyrazine protons (δ 3.0–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

  • InChI Key: ZIBVOUBEANGVHH-UHFFFAOYSA-N\text{ZIBVOUBEANGVHH-UHFFFAOYSA-N} (for a structural analog)

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of 5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives typically involves multi-step reactions, including:

  • Cyclization Reactions: Formation of the pyrazine ring via condensation of diamines with carbonyl compounds .

  • Substitution Reactions: Introduction of the methyl group at position 5 using methylating agents like iodomethane.

  • Hydrogenation: Partial saturation of the pyridine ring using catalysts such as palladium on carbon .

A representative procedure involves reacting 2-aminopyridine derivatives with glyoxal under acidic conditions, followed by methylation and hydrogenation . Yields vary from 40–70%, depending on the substituents and reaction conditions .

Optimization Challenges

Key challenges include regioselectivity in cyclization steps and avoiding over-hydrogenation. Recent advances in catalytic systems (e.g., Ru-based catalysts) have improved efficiency, enabling gram-scale production .

Structure-Activity Relationships (SAR)

Role of the Methyl Substituent

The methyl group at position 5 enhances metabolic stability by shielding the core from oxidative degradation. Removal of this group reduces bioavailability by 50% in murine models .

Heteroatom Modifications

Replacing nitrogen atoms in the pyrazine ring with sulfur (as in thieno-pyrimidines) improves microtubule depolymerization potency but reduces solubility . For example, sulfur-containing analogs show 15-fold greater activity than their nitrogen counterparts .

Applications in Medicinal Chemistry

Anticancer Agents

The compound’s ability to disrupt microtubule dynamics and inhibit growth factor signaling positions it as a lead candidate for oncology. Preclinical studies highlight synergies with taxanes and vinca alkaloids .

Central Nervous System (CNS) Therapeutics

The scaffold’s lipophilicity (logP=1.8\log P = 1.8) enables blood-brain barrier penetration, making it suitable for targeting neurodegenerative diseases .

Challenges and Future Directions

Synthetic Complexity

Current routes require 5–7 steps with moderate yields. Flow chemistry and enzymatic catalysis could streamline production .

Pharmacokinetic Optimization

Improving aqueous solubility without compromising activity remains a hurdle. Prodrug strategies (e.g., phosphate esters) are under investigation .

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